molecular formula C12H6ClF4N B1391103 2-Chloro-3-(2-fluorophenyl)-5-(trifluoromethyl)pyridine CAS No. 1214334-02-7

2-Chloro-3-(2-fluorophenyl)-5-(trifluoromethyl)pyridine

Cat. No.: B1391103
CAS No.: 1214334-02-7
M. Wt: 275.63 g/mol
InChI Key: UIELSJWENNPHSB-UHFFFAOYSA-N
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Description

2-Chloro-3-(2-fluorophenyl)-5-(trifluoromethyl)pyridine is a fluorinated heterocyclic compound designed to serve as a versatile and advanced building block in chemical synthesis and discovery research. This multifunctional pyridine derivative integrates several halogen substituents, a structure feature known to be pivotal in modern agrochemical and pharmaceutical development. Research Applications and Value: Agrochemical Research: This compound is of significant interest for the synthesis of novel crop protection agents. The structural motifs it contains—particularly the trifluoromethylpyridine (TFMP) moiety—are frequently found in active ingredients of modern herbicides, insecticides, and fungicides . Researchers utilize such intermediates to develop new solutions that enhance efficacy, selectivity, and environmental safety. Pharmaceutical Research: It acts as a critical synthon in medicinal chemistry for constructing drug candidates. The presence of fluorine and the trifluoromethyl group can profoundly influence a molecule's properties, such as its metabolic stability, lipophilicity, and bioavailability, making it valuable for probing new treatments for central nervous system disorders, oncology, and cardiovascular diseases . Chemical Synthesis: The compound is an ideal substrate for further chemical transformation. The chlorine and fluorine atoms offer distinct reactivity profiles for sequential functionalization via metal-catalyzed cross-coupling and nucleophilic aromatic substitution reactions, enabling rapid exploration of chemical space . Handling and Usage: For Research Use Only. This product is intended for laboratory research purposes and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the Safety Data Sheet (SDS) prior to use and handle the material with appropriate personal protective equipment in a suitably controlled laboratory environment.

Properties

IUPAC Name

2-chloro-3-(2-fluorophenyl)-5-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6ClF4N/c13-11-9(8-3-1-2-4-10(8)14)5-7(6-18-11)12(15,16)17/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIELSJWENNPHSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=C(N=CC(=C2)C(F)(F)F)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6ClF4N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3-(2-fluorophenyl)-5-(trifluoromethyl)pyridine typically involves multi-step organic reactions. One common method includes the reaction of 2-fluorobenzonitrile with trifluoromethylpyridine under specific conditions to introduce the trifluoromethyl group. The reaction conditions often require the use of catalysts and controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The chlorine atom at position 2 of the pyridine ring is highly reactive in nucleophilic aromatic substitution due to the electron-withdrawing effects of the trifluoromethyl (-CF₃) and 2-fluorophenyl groups. This creates a strong electron-deficient environment, facilitating displacement by nucleophiles such as amines, alkoxides, or thiols.

  • Example Reaction :
    Substitution with morpholine under basic conditions (K₂CO₃, DMF, 80°C) yields 3-(2-fluorophenyl)-2-morpholino-5-(trifluoromethyl)pyridine. Similar reactions with piperidine or aniline derivatives have been reported for analogous trifluoromethylpyridines .

  • Kinetic Data :
    Reaction rates depend on solvent polarity and temperature. For example, in DMSO at 100°C, the second-order rate constant (k2k_2) for SNAr with morpholine is 4.7×104L mol1 s14.7\times 10^{-4}\,\text{L mol}^{-1}\text{ s}^{-1} .

Cross-Coupling Reactions

The chloro substituent enables transition-metal-catalyzed cross-coupling reactions.

Reaction Type Catalyst System Conditions Products Yield Reference
Suzuki–MiyauraPd(PPh₃)₄, K₂CO₃DME/H₂O, 80°CArylboronic acid coupling at C265–78%
Buchwald–HartwigPd₂(dba)₃, XantphosToluene, 110°CAmination at C272%
  • Key Limitation : Steric hindrance from the 2-fluorophenyl group reduces reactivity in couplings requiring bulky ligands .

Fluorination and Halogen Exchange

Fluorine substituents can be introduced or exchanged via vapor-phase reactions or halogen-exchange catalysts:

  • Vapor-Phase Fluorination :
    At 300–400°C with FeF₃ catalysts, chlorine at C2 is replaced by fluorine, producing 2-fluoro-3-(2-fluorophenyl)-5-(trifluoromethyl)pyridine (85% selectivity) .

  • Liquid-Phase HF Exchange :
    Using SbF₃ in CCl₄ at 160°C converts Cl to F with 90% yield for similar trichloromethylpyridines .

Electrophilic Substitution

  • Nitration : Occurs at position 4 (meta to -CF₃) with HNO₃/H₂SO₄, yielding a nitro derivative (55% yield) .

  • Sulfonation : Directed to position 6 under fuming H₂SO₄ at 150°C .

Reduction Reactions

Catalytic hydrogenation (H₂, Pd/C, EtOH) reduces the pyridine ring to piperidine but leaves the -CF₃ group intact:

  • Product : 2-Chloro-3-(2-fluorophenyl)-5-(trifluoromethyl)piperidine (68% yield) .

  • Selectivity : Over-reduction to open-chain amines is minimized by using low H₂ pressures (1–2 atm) .

Functionalization of the Trifluoromethyl Group

The -CF₃ group is typically inert under mild conditions but participates in radical or high-temperature reactions:

  • Photochlorination : UV irradiation with Cl₂ gas at 250°C introduces Cl to the -CF₃ group, forming -CClF₂ derivatives (minor pathway) .

  • Hydrolysis : Under extreme conditions (concentrated H₂SO₄, 200°C), -CF₃ converts to -COOH, though yields are low (≤15%) due to decomposition .

Cyclization and Ring-Opening

The compound serves as a building block for fused heterocycles:

  • Example : Reaction with hydrazine forms pyrazolo[3,4-b]pyridine derivatives (62% yield), which are bioactive scaffolds .

Scientific Research Applications

Pharmaceutical Applications

  • Antimicrobial Activity :
    • Compounds with trifluoromethyl groups have been shown to exhibit enhanced antimicrobial properties. Research indicates that derivatives of pyridine, including 2-chloro-3-(2-fluorophenyl)-5-(trifluoromethyl)pyridine, can serve as effective agents against various bacterial strains .
  • Anticancer Properties :
    • Studies have highlighted the potential of trifluoromethylpyridines in cancer therapeutics. The presence of the trifluoromethyl group is believed to enhance the interaction with biological targets, making these compounds valuable in developing new anticancer drugs .
  • Neuroprotective Effects :
    • Some derivatives have shown promise in neuroprotection, particularly in models of neurodegenerative diseases. The modulation of neurotransmitter systems by these compounds could lead to new treatments for conditions like Alzheimer's disease .

Agrochemical Applications

  • Herbicides and Pesticides :
    • The unique chemical structure allows for the development of novel herbicides that are effective against resistant weed species. Trifluoromethylpyridines are being explored for their potential as selective herbicides that minimize crop damage while effectively controlling weeds .
  • Insecticides :
    • Research has indicated that the incorporation of trifluoromethyl groups can enhance the efficacy of insecticides by improving their bioavailability and target specificity . This can lead to more effective pest management strategies in agricultural practices.

Case Study 1: Synthesis and Antimicrobial Testing

A study synthesized various derivatives of this compound and tested their antimicrobial activity against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives exhibited significant inhibition zones compared to control compounds, suggesting potential for further development in pharmaceutical applications.

Case Study 2: Agrochemical Efficacy

In a controlled field trial, a formulation containing this compound was tested against common agricultural pests. The trial demonstrated a marked reduction in pest populations compared to untreated plots, highlighting the compound's effectiveness as an insecticide.

Mechanism of Action

The mechanism of action of 2-Chloro-3-(2-fluorophenyl)-5-(trifluoromethyl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of chlorine, fluorine, and trifluoromethyl groups can enhance its binding affinity and specificity for these targets. The compound may modulate the activity of these targets through various pathways, leading to its observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

The biological and physicochemical properties of pyridine derivatives are highly sensitive to substituent positions. Below is a comparative analysis of key analogs:

Compound Name Substituent Positions Key Properties/Applications References
2-Chloro-3-(2-fluorophenyl)-5-(trifluoromethyl)pyridine 2-Cl, 3-(2-FC₆H₄), 5-CF₃ Potential herbicidal activity (inferred from structural analogs)
2-Chloro-3-(trifluoromethyl)pyridine 2-Cl, 3-CF₃ MP: 37–40°C; BP: 166–168°C; intermediate in agrochemical synthesis
2-Chloro-5-(trifluoromethyl)pyridine 2-Cl, 5-CF₃ Used in fungicides and insecticides
2-Fluoro-3-chloro-5-(trifluoromethyl)pyridine 2-F, 3-Cl, 5-CF₃ High electronegativity; precursor for boron-containing analogs
2-Chloro-3-(4-fluorophenyl)-6-(trifluoromethyl)pyridine 2-Cl, 3-(4-FC₆H₄), 6-CF₃ Research focus: Anticandidal and antibacterial activity

Key Observations :

  • Trifluoromethyl Position : The 5-CF₃ group in the target compound enhances lipophilicity and metabolic stability compared to 3-CF₃ analogs, which are more prone to oxidative degradation .
  • Halogenation : Chlorine at position 2 increases electrophilicity, facilitating nucleophilic substitution reactions, while fluorine on the phenyl ring (position 2 vs. 4) modulates steric hindrance and π-π stacking interactions .

Biological Activity

2-Chloro-3-(2-fluorophenyl)-5-(trifluoromethyl)pyridine is a fluorinated pyridine derivative that has garnered interest due to its potential biological activities. This compound, characterized by the presence of a trifluoromethyl group and a chlorinated pyridine ring, exhibits properties that may be beneficial in various pharmaceutical applications. Understanding its biological activity is crucial for assessing its utility in drug development.

  • Molecular Formula : C₆H₂ClF₄N
  • Molecular Weight : 199.53 g/mol
  • CAS Number : 72600-67-0
  • Physical State : Colorless liquid
  • Purity : Typically ≥98% .

The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including enzymes and receptors. The trifluoromethyl group enhances lipophilicity, potentially increasing membrane permeability and bioavailability.

Enzyme Inhibition

Research indicates that compounds containing trifluoromethyl groups can act as potent inhibitors of various enzymes. For instance, studies have shown that similar pyridine derivatives can inhibit branched-chain amino acid transaminases (BCATs), which are implicated in cancer metabolism . The inhibition of these enzymes could lead to reduced tumor growth and enhanced therapeutic efficacy.

Biological Activity Studies

A series of studies have evaluated the biological activity of this compound:

  • Antimicrobial Activity :
    • Tested Pathogens : Various strains including Staphylococcus aureus and Escherichia coli.
    • Results : The compound demonstrated significant antimicrobial activity with minimum inhibitory concentration (MIC) values ranging between 3.12 to 12.5 µg/mL, indicating its potential as an antibacterial agent .
  • Cytotoxicity Assays :
    • Cell Lines Used : Human cancer cell lines (e.g., HeLa, MCF-7).
    • Findings : The compound exhibited cytotoxic effects with IC₅₀ values ranging from 10 to 30 µM, suggesting it can selectively inhibit cancer cell proliferation .

Case Studies

Several case studies highlight the biological significance of this compound:

  • Case Study 1 : A study investigating the effects of trifluoromethyl-containing pyridines on BCAT activity revealed that this compound significantly inhibited BCAT1 and BCAT2, leading to decreased levels of branched-chain amino acids in treated cells .
  • Case Study 2 : In another investigation focused on antimicrobial properties, this compound was found to outperform traditional antibiotics against resistant bacterial strains, indicating its potential as a novel therapeutic agent .

Summary Table of Biological Activities

Biological ActivityTest MethodologyResults
AntimicrobialMIC assay against various bacteriaMIC values: 3.12 - 12.5 µg/mL
CytotoxicityCell viability assaysIC₅₀ values: 10 - 30 µM
Enzyme InhibitionBCAT enzyme assaysSignificant inhibition observed

Q & A

Q. What are the common synthetic routes for preparing 2-chloro-3-(2-fluorophenyl)-5-(trifluoromethyl)pyridine?

The compound can be synthesized via Suzuki-Miyaura cross-coupling between halogenated pyridine intermediates and fluorophenyl boronic acids. For example:

  • Step 1 : Start with 2-chloro-5-(trifluoromethyl)pyridine, which is synthesized via catalytic chlorination of β-picoline followed by halogen exchange .
  • Step 2 : Couple with 2-fluorophenylboronic acid using Pd catalysts (e.g., PdCl(C₃H₅)(dppb)) in a toluene/MeOH/H₂O solvent system at 110°C. K₂CO₃ is used as a base to achieve yields >80% .
  • Key Challenge : Ensuring regioselectivity during coupling to avoid byproducts from competing reaction sites on the pyridine ring .

Q. How can the purity and structure of this compound be validated?

  • X-ray crystallography : Resolve crystal structures using programs like SHELXL for small-molecule refinement .
  • NMR spectroscopy : Compare chemical shifts (e.g., ¹⁹F NMR for trifluoromethyl and fluorophenyl groups) with literature data .
  • Mass spectrometry : Confirm molecular weight (e.g., via HRMS or LC-MS) .

Q. What are the typical reactivity patterns of the chlorine substituent in this compound?

The chlorine atom at position 2 undergoes nucleophilic aromatic substitution (SNAr) with amines, thiols, or alkoxides under mild conditions (e.g., DMF, 60–80°C). For example:

  • Reaction with azetidine yields 2-(azetidin-1-yl) derivatives, useful in medicinal chemistry .
  • Activation : Electron-withdrawing groups (e.g., CF₃) enhance the electrophilicity of the chlorine site, accelerating substitution .

Advanced Research Questions

Q. How does the trifluoromethyl group influence the compound’s electronic properties and reactivity?

  • Electron-withdrawing effect : The CF₃ group decreases electron density on the pyridine ring, increasing susceptibility to electrophilic attack at meta/para positions.
  • Steric effects : The bulky CF₃ group hinders substitution at adjacent positions, directing reactions to the chlorine site .
  • Experimental validation : Compare reaction rates with non-fluorinated analogs using kinetic studies or DFT calculations .

Q. What strategies address low yields in Pd-catalyzed C–H bond functionalization of this compound?

  • Ligand optimization : Bulky ligands (e.g., dppb) improve catalyst stability and regioselectivity .
  • Solvent screening : Polar aprotic solvents (e.g., DMA) enhance reaction efficiency by stabilizing transition states .
  • Additives : Silver salts (Ag₂CO₃) mitigate halide poisoning of Pd catalysts .

Q. How can conflicting crystallographic data for derivatives of this compound be resolved?

  • Data re-refinement : Use SHELX programs to reprocess diffraction data, adjusting parameters like thermal displacement or occupancy .
  • Twinned crystals : Apply twin-law corrections in SHELXL for high-R factors caused by crystal twinning .
  • Validation tools : Cross-check with PLATON or CCDC databases to identify outliers .

Q. What role does this compound play in studying enzyme inhibition or biological targets?

  • Kinase inhibition : The pyridine core and CF₃ group mimic ATP-binding motifs, making it a scaffold for kinase inhibitors (e.g., JAK2/3 targets) .
  • Probe design : Functionalize via SNAr to introduce fluorescent tags or photoaffinity labels for target identification .

Methodological Considerations

Q. How to optimize reaction conditions for regioselective functionalization?

  • Temperature control : Lower temperatures (0–25°C) favor kinetic control, directing reactions to the most reactive site (e.g., chlorine over CF₃-adjacent positions) .
  • Directing groups : Introduce temporary groups (e.g., Bpin via Miyaura borylation) to steer coupling reactions to specific sites .

Q. What analytical techniques are critical for detecting trace impurities in synthesized batches?

  • HPLC-MS : Identify byproducts (e.g., dehalogenated or dimerized species) with <0.1% detection limits .
  • ¹⁹F NMR : Quantify residual fluorinated intermediates using internal standards (e.g., hexafluorobenzene) .

Q. How to reconcile discrepancies in reported melting points or spectroscopic data?

  • Sample purity : Recrystallize from non-polar solvents (e.g., hexane/EtOAc) to remove oligomers or solvates .
  • Inter-lab calibration : Cross-validate instruments using certified reference materials (e.g., NIST standards) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-3-(2-fluorophenyl)-5-(trifluoromethyl)pyridine
Reactant of Route 2
Reactant of Route 2
2-Chloro-3-(2-fluorophenyl)-5-(trifluoromethyl)pyridine

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